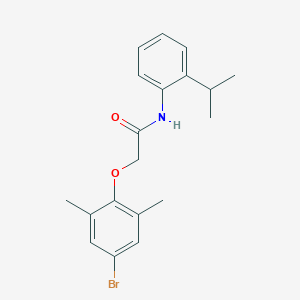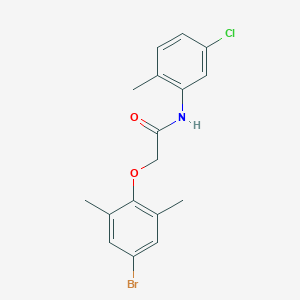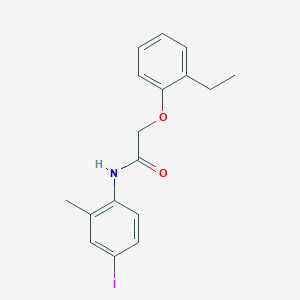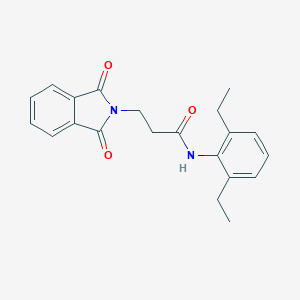
3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the class of chromenones and is known for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate involves the inhibition of various signaling pathways. It has been found to inhibit the NF-κB signaling pathway, which is responsible for inflammation and cancer cell growth. This compound also inhibits the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. Additionally, it has been found to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are major contributors to various diseases. This compound also has neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases. Additionally, it has been found to have cardioprotective effects and can potentially be used for the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate in lab experiments is its high potency and specificity. This compound has been optimized to achieve high yields and purity, which makes it an ideal candidate for various research applications. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the research on 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate. One of the potential directions is the development of new derivatives of this compound with improved solubility and potency. Additionally, further research can be conducted to explore the potential therapeutic applications of this compound in various diseases. Furthermore, the mechanism of action of this compound can be further elucidated to better understand its effects on various signaling pathways. Overall, the future directions for the research on 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate are vast and promising.
In conclusion, 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic compound that has potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of this compound involves the inhibition of various signaling pathways, and it has been found to have various biochemical and physiological effects. Although there are some limitations to using this compound in lab experiments, the future directions for research on this compound are vast and promising.
Synthesemethoden
The synthesis of 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate involves the reaction of 3,4-dimethoxybenzoic acid with 4-tert-butylphenol in the presence of a catalyst. The resulting product is then reacted with 4-hydroxycoumarin in the presence of a base to obtain the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases. Additionally, this compound has been studied for its potential use in the treatment of cardiovascular diseases.
Eigenschaften
Molekularformel |
C28H26O7 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C28H26O7/c1-28(2,3)18-7-9-19(10-8-18)34-25-16-33-23-15-20(11-12-21(23)26(25)29)35-27(30)17-6-13-22(31-4)24(14-17)32-5/h6-16H,1-5H3 |
InChI-Schlüssel |
LYFDTLSVVMBDLG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=C(C=C4)OC)OC |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)
![2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B285109.png)



![5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole](/img/structure/B285116.png)

![Ethyl 5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285120.png)



![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)

